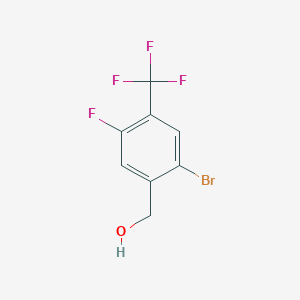
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to improve efficiency and scalability. The purification process often involves crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
1-methyl-5-oxopyrrolidine-3-carboxylic acid: Without the chiral center, this compound has different properties and applications.
Pyrrolidine-3-carboxylic acid: A simpler analog without the methyl and oxo groups.
Uniqueness
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring chiral specificity, such as in pharmaceuticals and asymmetric synthesis.
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
(3S)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
YHDZDIPQCVCIJS-BYPYZUCNSA-N |
Isomerische SMILES |
CN1C[C@H](CC1=O)C(=O)O |
Kanonische SMILES |
CN1CC(CC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
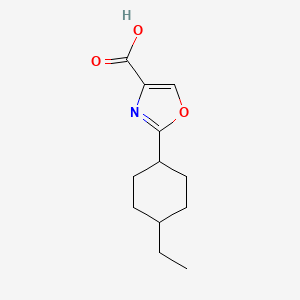
![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
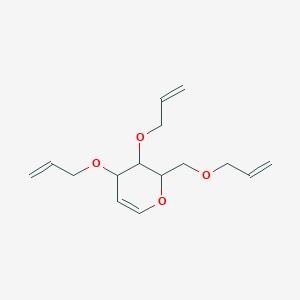
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
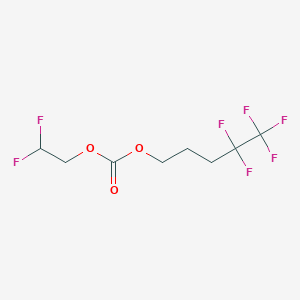


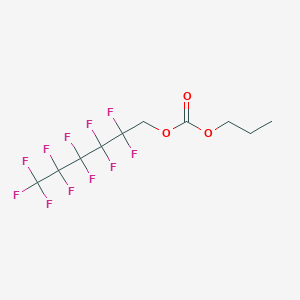
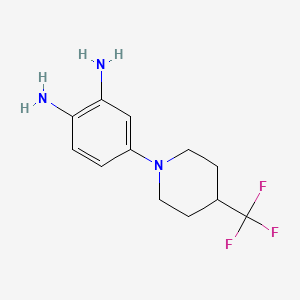
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
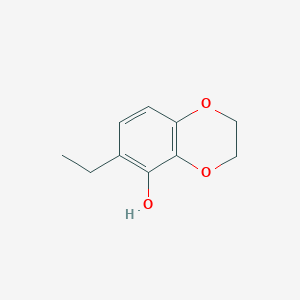
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)
